molecular formula C12H17NO4 B1308397 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid CAS No. 201408-36-8

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Cat. No.: B1308397
CAS No.: 201408-36-8
M. Wt: 239.27 g/mol
InChI Key: JTQCVSLHXUMLGF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, commonly referred to as 3-AEMPA, is a synthetic amino acid derivative with a wide range of applications in biochemistry and physiology. It is a non-proteinogenic amino acid that has been extensively studied in recent years due to its unique properties and potential therapeutic applications. 3-AEMPA is a colorless, odorless, crystalline solid compound with a molecular weight of 253.33 g/mol and a melting point of 156-158°C. It is soluble in water, ethanol, and chloroform, and has a pKa of 5.3 and a logP of 5.2.

Scientific Research Applications

Hydrogel Modification for Medical Applications

A notable application of amine compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These hydrogels were modified through a condensation reaction with various aliphatic and aromatic amines, including compounds with structural similarities, to enhance their biological activities. The modification process resulted in hydrogels with increased thermal stability and significant antibacterial and antifungal properties, indicating potential for medical applications, particularly in the development of new materials with enhanced biological activities (Aly & El-Mohdy, 2015).

Crystal Packing Influences

In the realm of crystallography, research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which share a core structural motif with this compound, revealed the significance of N⋯π and O⋯π interactions in crystal packing. These studies provide insights into the non-covalent interactions that influence the structural arrangement of molecules in crystals, offering potential applications in the design of new materials and the understanding of molecular interactions at the atomic level (Zhang, Wu, & Zhang, 2011).

Chemopreventive Potential Against Cancer

Another fascinating application is seen in derivatives of compounds similar to this compound, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, which has shown promising chemopreventive properties against various types of cancer. This compound and its semisynthetic derivatives have demonstrated potential in colon and tongue cancer chemoprevention, highlighting the therapeutic potential of structurally related compounds in cancer treatment and prevention (Curini et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural investigation of similar compounds have been essential in advancing our understanding of molecular design and interaction. For example, the detailed characterization of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography and spectroscopic methods provides valuable insights into the molecular structure and interactions. This research can guide the development of new materials and pharmaceuticals by elucidating the fundamental principles of molecular behavior and stability (Venkatesan et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It is recommended to handle it with the general precautions used for chemical substances .

Future Directions

The future directions for research on this compound could include studying its synthesis, reactions, and potential biological activity. It could also be interesting to investigate its properties as a derivative of β-Amino Acids .

Properties

IUPAC Name

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCVSLHXUMLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399341
Record name 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201408-36-8
Record name 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-ethoxy-4-methoxybenzaldehyde (119.5 grams, 664 mmol) and ammonium acetate (148.3 grams, 1.92 mol) in ethanol (300 mL, 95%) was heated at 45° C. To the mixture was added malonic acid (69 grams, 664 mmol), followed by ethanol (100 mL, 95%). The mixture was refluxed for 18 hours. The mixture was cooled to room temperature and was stirred for 2 hours. The suspension was filtered and the solid was washed with cold ethanol (5×50 mL) to give 3-amino-3-(3'-ethoxy-4'-methoxyphenyl)propionic acid as a white solid, which was dried in a vacuum oven overnight, (94.75 grams, 60% yield): mp, 224.0°-225.5° C.; 1H NMR (D2O/NaOD)δ1.41 (t, J=7 Hz, 3H, CH3), 2.52-2.56 (m, 2H, CH2), 3.83 (s, 3H, CH2), 4.14 (q, J=7 Hz, 2H, CH2), 4.19 (t, J=7 Hz, 1H, NCH), 6.98-7.04 (m, 3H, Ar); 13C NMR (D2O/NaOD)δ16.75, 49.81, 55.45, 58.46, 67.63, 114.17, 114.71, 121.76, 140.69, 149.91, 150.09, 182.97; Anal. Calcd for C12H17NO4 : C, 60.24; H, 7.16; N, 5.85. Found: C, 60.21; H, 7.12;N, 5.88.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
148.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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